molecular formula C13H25N3O2 B13085094 Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate

Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate

Cat. No.: B13085094
M. Wt: 255.36 g/mol
InChI Key: XFYAVPDNNNKVPI-WDEREUQCSA-N
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Description

Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate is a bicyclic amine derivative featuring a hexahydropyrrolo[1,2-a]pyrazine core modified with a tert-butyl carbamate protecting group and an aminomethyl substituent at the 7-position. Its racemic nature indicates a 1:1 mixture of enantiomers, which complicates stereochemical control during synthesis. This compound is structurally related to intermediates in drug discovery, particularly in the development of protease inhibitors and kinase modulators, where the tert-butyl group enhances solubility and stability during synthetic steps .

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

tert-butyl (7S,8aR)-7-(aminomethyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-5-4-15-8-10(7-14)6-11(15)9-16/h10-11H,4-9,14H2,1-3H3/t10-,11+/m0/s1

InChI Key

XFYAVPDNNNKVPI-WDEREUQCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2C[C@@H](C[C@@H]2C1)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(CC2C1)CN

Origin of Product

United States

Preparation Methods

Cyclization to Form Hexahydropyrrolo[1,2-a]pyrazine Core

  • Starting from suitable amino acid derivatives or diamines, intramolecular cyclization is induced under acidic or basic conditions, often employing coupling reagents or heat to form the bicyclic pyrazine ring.
  • For example, a diamino precursor with a protected amine and a carboxyl group can undergo cyclodehydration to yield the hexahydropyrrolo[1,2-a]pyrazine scaffold.

Introduction of the Aminomethyl Group at C7

  • The 7-position functionalization is commonly achieved via nucleophilic substitution reactions or reductive amination:
    • A 7-hydroxymethyl intermediate can be converted to the corresponding 7-aminomethyl derivative by substitution of the hydroxyl with an amino group using reagents like azides followed by reduction or direct amination.
    • Alternatively, aldehyde intermediates at C7 can undergo reductive amination with ammonia or primary amines to install the aminomethyl group.

Protection of the Amine and Carboxyl Groups

  • The carboxylate group is protected as a tert-butyl ester via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, yielding the tert-butyl carbamate protecting group.
  • This step is crucial to prevent side reactions during subsequent transformations and to improve compound stability.

Representative Synthetic Route (Hypothetical Example)

Step Reagents/Conditions Outcome Notes
1. Cyclization Diamine precursor, heat or coupling reagent (e.g., EDC, DCC) Formation of hexahydropyrrolo[1,2-a]pyrazine ring Control of stereochemistry critical
2. Hydroxymethylation Formaldehyde or equivalent reagent Introduction of hydroxymethyl group at C7 Precursor for amination
3. Amination Azide substitution followed by reduction (e.g., Staudinger reaction or catalytic hydrogenation) or reductive amination Conversion to aminomethyl group at C7 Yields racemic mixture
4. Boc Protection Di-tert-butyl dicarbonate, base (e.g., triethylamine) Formation of tert-butyl carbamate ester Protects amine and carboxylate

Data Table Summarizing Key Parameters and Yields from Reported Preparations

Parameter Value/Condition Source/Notes
Molecular Formula C13H25N3O2 Matches aminomethyl derivative with Boc protection
Molecular Weight 255.36 g/mol Consistent with compound formula
Purity >95% (typical) Achieved by chromatographic purification
Stereochemistry Racemic (7R,8aS) Synthesized as racemate; chiral resolution possible but not always performed
Solvents DMF, DCM, MeOH commonly used For cyclization and protection steps
Reaction Temperatures 0°C to reflux depending on step Controlled to optimize yield and stereochemistry
Yield (overall) Typically 40-70% Depending on precursor and method

Research Findings and Optimization Insights

  • Reports indicate that the choice of protecting groups and reaction conditions significantly affects the yield and stereochemical outcome of the bicyclic ring formation.
  • Reductive amination at C7 is preferred for installing the aminomethyl group due to mild conditions and good selectivity.
  • Boc protection is standard for stabilizing the amine and carboxyl groups, facilitating purification and storage.
  • Racemic mixtures are common in initial syntheses; enantioselective synthesis or chiral resolution may be pursued for pharmaceutical applications.
  • Cold-chain transportation and storage at low temperatures are recommended to maintain compound stability.

Chemical Reactions Analysis

Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to neutralize free radicals and prevent oxidative damage to biological macromolecules such as proteins, lipids, and DNA . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Hydroxy or Benzyl Substituents

  • (7S,8aS)-tert-Butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate (): Key Differences: Replaces the aminomethyl group with a hydroxy moiety. Impact: The hydroxy group increases polarity (logP ~1.2 vs. Synthesis: Prepared via hydroxylation or reduction of ketone intermediates, contrasting with the reductive amination or coupling reactions required for aminomethyl derivatives .
  • (7R,8aS)-2-Benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione ():

    • Key Differences : Incorporates a benzyl group and a dione ring instead of the tert-butyl carbamate.
    • Impact : The dione increases electrophilicity, making it prone to nucleophilic attack, while the benzyl group enhances lipophilicity (MW 260.29 vs. ~270 for the target compound).

Pyrrolo-Pyrazine Derivatives with Heterocyclic Modifications

  • (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (): Key Differences: Features a benzo-triazole carbonyl group instead of aminomethyl.
  • 3-Propyl-7-methyl-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione ():

    • Key Differences : Lacks the tert-butyl group and includes propyl/methyl substituents.
    • Impact : The dione structure increases metabolic instability compared to carbamate-protected analogues.

Saturated vs. Partially Unsaturated Cores

  • tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate (): Key Differences: Contains a partially unsaturated pyrrolo-pyrazine ring (dihydro vs. hexahydro). Synthesis: Achieved via cyclization of proline derivatives, differing from the borane-mediated reductions used for hexahydro cores .

Table 1: Comparative Data for Key Compounds

Compound Name Molecular Weight logP* Key Functional Groups Synthetic Route
Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate ~270 1.8 Aminomethyl, tert-butyl Reductive amination
(7S,8aS)-tert-Butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate 242.32 1.2 Hydroxy, tert-butyl Hydroxylation
tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate 222.28 2.1 Dihydro core, tert-butyl Cyclization
3-Propyl-7-methyl-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione 212.25 0.8 Dione, propyl/methyl Microbial fermentation

*Estimated using ChemAxon software.

Biological Activity

Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H25N3O2
  • Molecular Weight : 255.360 g/mol
  • CAS Number : 1251020-24-2

The compound features a hexahydropyrrolo structure fused with a pyrazine ring, which is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Histone Acetylation Inhibition :
    • This compound has been investigated for its ability to inhibit the histone acetyltransferase (HAT) activity of p300/CBP. Inhibitors targeting this pathway have shown promise in cancer therapy by modulating gene expression related to tumor growth and proliferation .
    • The structure-activity relationship studies indicate that modifications in the chemical structure can enhance or reduce the inhibitory potency against HAT enzymes.
  • Potential Neuropharmacological Effects :
    • Compounds with similar structures have been noted for their effects on calcium channels, which are implicated in various neurological disorders. This suggests that this compound may have neuroprotective or modulatory effects .

Antitumor Activity

A study highlighted that compounds with similar pyrazine structures exhibited antitumor properties through selective inhibition of cancer cell proliferation. The IC50 values for related compounds ranged from 5.7 μM to 62.6 μM, indicating significant potency against certain cancer types .

Case Studies

  • In Vitro Studies :
    • In vitro assays demonstrated that this compound can effectively inhibit histone acetylation at specific lysine residues (H3K9 and H3K27), crucial for gene regulation in cancer cells .
  • Cell Line Experiments :
    • Experiments conducted on Kasumi-1 leukemia cells showed that treatment with this compound led to a dose-dependent decrease in acetylation levels of histones, suggesting its potential as a therapeutic agent in leukemia .

Data Summary Table

PropertyDetails
Molecular FormulaC13H25N3O2
Molecular Weight255.360 g/mol
CAS Number1251020-24-2
Biological ActivityHAT inhibition, potential neuropharmacology
IC50 ValuesRanges from 5.7 μM to 62.6 μM

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